1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene
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Overview
Description
1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a but-2-en-2-yl group, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene typically involves the catalytic cross-coupling of alkenyllithium reagents with aryl halides. This method employs a catalyst such as Pd2(dba)3/XPhos, which allows for the stereoselective preparation of substituted alkenes in high yields under mild conditions . The reaction conditions are optimized to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives or conversion to amines.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the but-2-en-2-yl and methyl groups influence the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and redox reactions, which are crucial for its biological and chemical activity .
Comparison with Similar Compounds
1-(But-2-en-2-yl)-2,3-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
2,3-Dimethyl-4-nitrobenzene: Lacks the but-2-en-2-yl group, affecting its chemical properties and uses.
1-(But-2-en-2-yl)-4-nitrobenzene: Similar structure but different positioning of the methyl groups, leading to variations in reactivity.
Uniqueness: The presence of both the nitro and but-2-en-2-yl groups makes it a versatile compound for synthetic and industrial purposes .
Properties
CAS No. |
62438-57-7 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-but-2-en-2-yl-2,3-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C12H15NO2/c1-5-8(2)11-6-7-12(13(14)15)10(4)9(11)3/h5-7H,1-4H3 |
InChI Key |
XCQWSQNYCIKOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=C(C(=C(C=C1)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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